molecular formula C11H14F3NO2 B15092853 4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol

4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol

Cat. No.: B15092853
M. Wt: 249.23 g/mol
InChI Key: TYZIANOTZMQEEM-UHFFFAOYSA-N
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Description

4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol is a fluorinated organic compound known for its unique chemical properties. The presence of the trifluoromethyl group imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol typically involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with a suitable phenol derivative in the presence of a base such as potassium carbonate. This is followed by catalytic reduction using hydrazine and palladium on carbon (Pd/C) to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow nitration processes to optimize yield and purity. The reaction conditions, such as temperature and reagent ratios, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives and amino-substituted compounds, which are valuable intermediates in the synthesis of more complex molecules.

Scientific Research Applications

4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it an effective modulator of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol is unique due to its specific combination of the trifluoromethyl group and the butanol moiety, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.

Properties

Molecular Formula

C11H14F3NO2

Molecular Weight

249.23 g/mol

IUPAC Name

4-[4-amino-2-(trifluoromethyl)phenoxy]butan-1-ol

InChI

InChI=1S/C11H14F3NO2/c12-11(13,14)9-7-8(15)3-4-10(9)17-6-2-1-5-16/h3-4,7,16H,1-2,5-6,15H2

InChI Key

TYZIANOTZMQEEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)OCCCCO

Origin of Product

United States

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